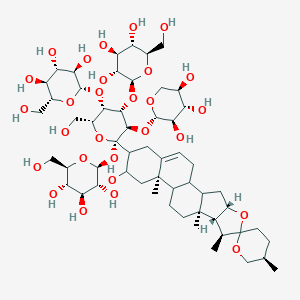

Nocturnoside A

Description

Its aglycone (non-sugar component) is hypothesized to differ from the diosgenin backbone of Nocturnoside B, a related compound extensively studied for cardioprotective and antitumor activities .

Properties

CAS No. |

137318-80-0 |

|---|---|

Molecular Formula |

C56H90O28 |

Molecular Weight |

1211.3 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(4S,5'R,7S,8R,9S,13R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]-4,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C56H90O28/c1-20-7-10-55(75-18-20)21(2)34-29(82-55)12-25-23-6-5-22-11-26(27(61)13-54(22,4)24(23)8-9-53(25,34)3)56(84-52-45(73)41(69)38(66)32(16-59)78-52)48(81-49-42(70)35(63)28(62)19-74-49)47(80-51-44(72)40(68)37(65)31(15-58)77-51)46(33(17-60)83-56)79-50-43(71)39(67)36(64)30(14-57)76-50/h5,20-21,23-52,57-73H,6-19H2,1-4H3/t20-,21+,23?,24?,25?,26?,27?,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41+,42-,43-,44-,45-,46+,47+,48-,49+,50+,51+,52+,53+,54+,55?,56+/m1/s1 |

InChI Key |

HXWQHQCQOBWGDB-VDYHUCKYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)C7(C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC(C(C6)[C@@]7([C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)C7(C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |

Synonyms |

3-O-(beta-D-glucopyranosyl(1-3)-beta-D-glucopyranosyl(1-2)-beta-D-glucopyranosyl((3-1)-beta D-xylopyranosyl)(1-4)-beta-D-galactopyranosyl)(25R)-spirost-5-ene-2alpha,3beta-diol nocturnoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Aglycone Backbone Diversity

- Nocturnoside A: Presumed oleanane-type triterpenoid aglycone, as inferred from its co-isolation with an oleanane derivative .

- Nocturnoside B: Contains a diosgenin (spirostanol) aglycone, characterized via 2D-NMR and mass spectrometry .

- Karativoside A: Another co-isolated compound with an unspecified aglycone structure but likely distinct from this compound and B .

Sugar Chain Composition

The bioactivity of saponins heavily depends on sugar unit composition and linkage patterns:

*Compound 2 from , a spirostanol saponin with distinct antitumor activity.

Cardioprotective Effects

- Nocturnoside B: Reduces doxorubicin-induced myocardial injury in rats by lowering lipid peroxidation (MDA levels ↓), enhancing antioxidant enzymes (SOD, GSH-Px), and inhibiting apoptosis via the Akt/GSK-3β pathway .

Antitumor Mechanisms

Structure-Activity Relationships (SAR)

- Sugar Chain Complexity: Nocturnoside B’s three rhamnose units enhance solubility and membrane interaction, critical for its cardioprotective efficacy .

- Aglycone Type: Diosgenin (Nocturnoside B) is associated with stronger mitochondrial apoptosis induction, while oleanane derivatives (this compound) may favor anti-inflammatory pathways .

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in understudied disease models?

- Answer : Pre-register hypotheses and analysis plans (e.g., via Open Science Framework) to avoid HARKing (Hypothesizing After Results are Known). Use blinded data analysis and independent replication cohorts to confirm findings .

Data Presentation Guidelines

| Data Type | Recommended Format | Purpose |

|---|---|---|

| Structural Data | 2D-NMR correlation tables, X-ray coordinates | Resolve stereochemical ambiguities |

| Bioactivity | Dose-response curves, IC₅₀/EC₅₀ values | Standardize potency comparisons |

| Synthetic Pathways | Reaction yield tables, catalytic efficiency | Optimize chemical synthesis |

| Pharmacokinetics | AUC, Cₘₐₓ, half-life in plasma/tissue matrices | Predict clinical scalability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.